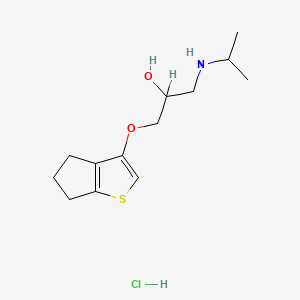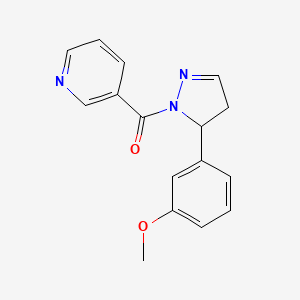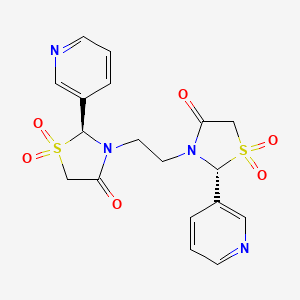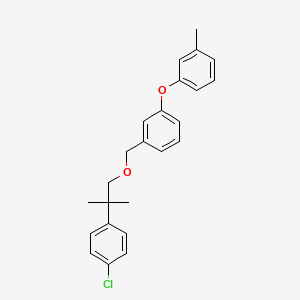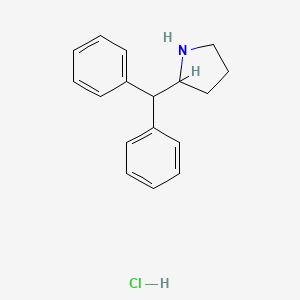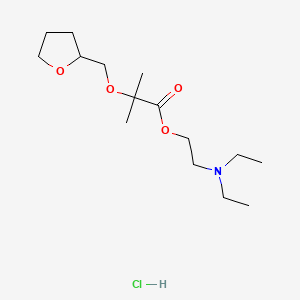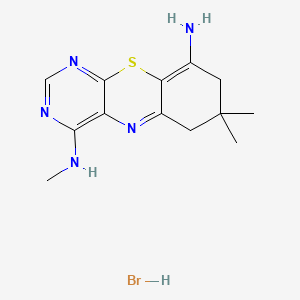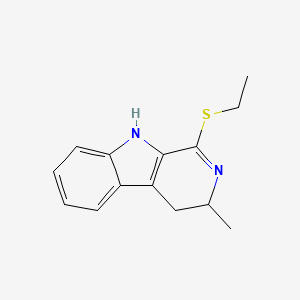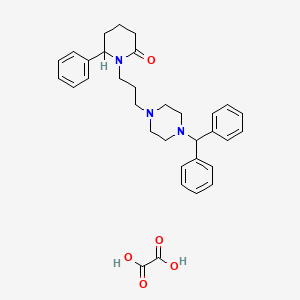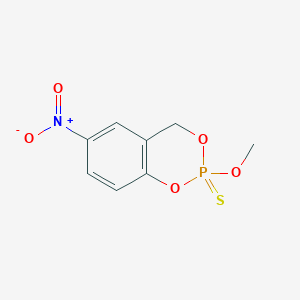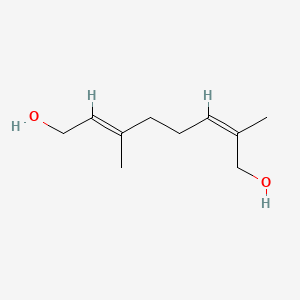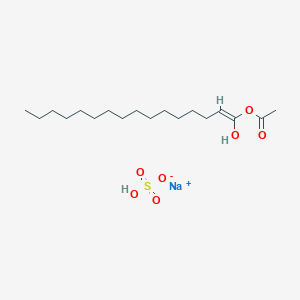
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- is an organic compound with the molecular formula C10H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes two double bonds and two methyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- can be achieved through several methods. One common approach involves the reaction of geraniol with formaldehyde under acidic conditions, followed by reduction. The reaction conditions typically include a temperature range of 0-25°C and a pH of around 4-5.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-2,6-octadien-1,8-dione.
Reduction: Formation of 2,6-dimethyl-2,6-octanediol.
Substitution: Formation of 2,6-dimethyl-2,6-octadiene-1,8-dichloride or 2,6-dimethyl-2,6-octadiene-1,8-diamine.
Scientific Research Applications
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The double bonds can also participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-2,7-octadiene-1,6-diol
- 8-Hydroxygeraniol
- 8-Hydroxylinalool
Uniqueness
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- is unique due to its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
32663-40-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2Z,6E)-2,6-dimethylocta-2,6-diene-1,8-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,11-12H,3-4,7-8H2,1-2H3/b9-6+,10-5- |
InChI Key |
PREUOUJFXMCMSJ-KWNZIKDBSA-N |
Isomeric SMILES |
C/C(=C\CO)/CC/C=C(/C)\CO |
Canonical SMILES |
CC(=CCO)CCC=C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


